"Methyl 2-cyano-2-pyrazol-1-ylacetate" fundamental properties
"Methyl 2-cyano-2-pyrazol-1-ylacetate" fundamental properties
Fundamental Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
Methyl 2-cyano-2-pyrazol-1-ylacetate (CAS: 764664-92-8) is a specialized heterocyclic building block characterized by a "push-pull" electronic architecture. Featuring a pyrazole ring attached to an active methylene carbon flanked by nitrile and ester functionalities, this compound serves as a critical intermediate in the synthesis of agrochemicals (specifically Photosystem II inhibiting herbicides) and nitrogen-fused heterocycles for drug discovery. This guide details its physicochemical profile, validated synthetic protocols, and reactivity patterns, emphasizing its utility in Knoevenagel condensations and heterocyclization reactions.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | Methyl 2-cyano-2-(1H-pyrazol-1-yl)acetate |
| CAS Number | 764664-92-8 |
| Molecular Formula | C₇H₇N₃O₂ |
| Molecular Weight | 165.15 g/mol |
| SMILES | COC(=O)C(C#N)n1cccn1 |
| Appearance | Off-white to pale yellow solid (typically) |
| Predicted Density | ~1.25 g/cm³ |
| Predicted Boiling Point | ~299°C (at 760 mmHg) |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, Chloroform; sparingly soluble in water.[1][2] |
| Acidity (pKa) | ~9–11 (Estimated for α-proton due to EWG influence) |
Synthetic Methodology
The synthesis of Methyl 2-cyano-2-pyrazol-1-ylacetate relies on the nucleophilic substitution of an
Protocol: N-Alkylation of Pyrazole
Reaction Scheme: Pyrazole + Methyl 2-chloro-2-cyanoacetate + Base → Product + Salt
Reagents:
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Substrate: 1H-Pyrazole (1.0 eq)
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Electrophile: Methyl 2-chloro-2-cyanoacetate (1.05 eq)
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Base: Potassium Carbonate (
, 2.0 eq) or Triethylamine (TEA) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (68 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).
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Deprotonation: Add anhydrous potassium carbonate (276 mg, 2.0 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate partial deprotonation and formation of the pyrazolate species.
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Alkylation: Dropwise add methyl 2-chloro-2-cyanoacetate (140 mg, 1.05 mmol) dissolved in 1 mL MeCN over 10 minutes. The reaction is exothermic; cooling to 0°C during addition is recommended for scale-up.
-
Reaction: Allow the mixture to warm to room temperature and reflux at 80°C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
-
Work-up: Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: The residue is typically purified via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes) or recrystallization from ethanol/water to yield the title compound.
Reactivity & Synthetic Utility[3]
The core utility of Methyl 2-cyano-2-pyrazol-1-ylacetate lies in the high acidity of its methine proton (
3.1 Knoevenagel Condensation (Primary Application)
This is the most common reaction pathway, used to generate 3-substituted-2-cyanoacrylates, which are potent Michael acceptors.
-
Mechanism: Base-catalyzed deprotonation forms a stabilized carbanion, which attacks an aldehyde. Elimination of water yields the acrylate.
-
Significance: These derivatives are widely explored as herbicides (inhibiting photosynthetic electron transport) and anticancer agents (Michael acceptors targeting cysteine residues).
3.2 Cyclization to Fused Heterocycles
The nitrile group is susceptible to nucleophilic attack, allowing for "zipper" cyclizations. Reacting the Knoevenagel adducts with hydrazines or amidines can yield pyrazolo[1,5-a]pyrimidines, a privileged scaffold in kinase inhibitor discovery.
Figure 1: Primary reactivity pathways involving Knoevenagel condensation and subsequent heterocyclization.[3]
Case Studies in Drug & Agrochemical Discovery
Case Study 1: Photosystem II Inhibitors (Herbicides)
Researchers have utilized the Methyl 2-cyano-2-pyrazol-1-ylacetate scaffold to synthesize a library of 3-aryl-2-cyanoacrylates.
-
Rationale: The pyrazole moiety mimics the histidine residue in the D1 protein of the Photosystem II complex, while the cyanoacrylate tail acts as a competitive inhibitor for the plastoquinone binding site (
). -
Outcome: Derivatives with lipophilic substitutions on the aryl ring showed
inhibition of Brassica juncea at 1500 g/ha [1].
Case Study 2: Kinase Inhibitor Precursors
In oncology, the compound serves as a precursor for generating pyrazolo[1,5-a]pyrimidine libraries.
-
Mechanism: The cyano group is converted to an imidate or amidine, which then cyclizes with the adjacent pyrazole nitrogen (N2) or an external electrophile.
-
Application: These fused systems are bioisosteres of ATP and are frequently screened against CDK2 and EGFR kinases.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled as a potent electrophile and irritant, similar to related
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GHS Classification (Predicted):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.
-
Storage: Store at 2–8°C under inert gas (
or Ar). Moisture sensitive (hydrolysis of ester/nitrile).
References
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Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Source: MDPI / ResearchGate URL:[Link] Context: Describes the Knoevenagel condensation of pyrazolyl-acetates to form herbicidal acrylates.
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Synthesis of Pyrazoles and Their Applications. Source: Organic Chemistry Portal URL:[Link] Context: General background on pyrazole nucleophilicity and reactivity patterns.
